molecular formula C11H14INO B11178804 2-iodo-N-(2-methylpropyl)benzamide

2-iodo-N-(2-methylpropyl)benzamide

Cat. No.: B11178804
M. Wt: 303.14 g/mol
InChI Key: BXKRHVRRUJWVKY-UHFFFAOYSA-N
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Description

General Overview of Benzamide (B126) Derivatives in Chemical Biology and Medicinal Chemistry

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. nih.gov This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. nih.gov The versatility of the benzamide scaffold allows for extensive chemical modification, enabling the fine-tuning of their biological and physical properties.

The amide group's ability to form hydrogen bonds allows these molecules to interact effectively with biological targets like enzymes and receptors. nih.gov Consequently, benzamide derivatives have been successfully developed for a multitude of therapeutic applications. Research has demonstrated their potential as:

Antitumor agents : Many benzamide derivatives exhibit anti-proliferative activity against various cancer cell lines. researchgate.net

Antimicrobial and antifungal agents : Substituted benzamides have shown efficacy against bacterial and fungal pathogens. acs.org

Anti-inflammatory agents : Certain benzamides act as inhibitors of inflammatory pathways. nih.gov

Antiviral agents : This class of compounds has also been explored for its potential to combat viral infections. nih.gov

The broad spectrum of biological activity makes the benzamide framework a privileged structure in the design of new drugs and chemical probes. nih.gov

Research Significance of Substituted Iodobenzamides in Chemical and Biological Contexts

The introduction of an iodine atom onto the benzamide ring, creating iodobenzamides, significantly enhances their utility in both chemical synthesis and biological applications. The carbon-iodine bond is a versatile functional group in organic chemistry. buet.ac.bd

One of the most prominent applications of iodobenzamides is in the field of medical imaging. Specifically, radioiodinated benzamides, such as [¹²³I]IBZM (Iodobenzamide), are used as radiotracers for Single Photon Emission Computed Tomography (SPECT) imaging of dopamine (B1211576) D2 receptors in the brain. acs.org This allows for non-invasive study and diagnosis of neurological and psychiatric conditions like Parkinson's disease.

In synthetic chemistry, the iodine substituent serves as a reactive handle for cross-coupling reactions, most notably palladium-catalyzed reactions. This allows for the straightforward construction of more complex molecules by forming new carbon-carbon or carbon-heteroatom bonds at the position of the iodine atom. buet.ac.bd This synthetic flexibility makes iodobenzamides valuable intermediates in the synthesis of pharmaceuticals and functional materials. For instance, 2-iodobenzamides have been used as precursors for the synthesis of 2-benzamide tellurenyl iodides, which show catalytic activity. researchgate.net

The structural properties of iodobenzamides, such as the arrangement of molecules in their crystalline state, are also of academic interest. Studies on compounds like 2-iodobenzamide (B1293540) have revealed intricate networks of hydrogen bonds and halogen bonds that dictate their supramolecular assembly. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14INO

Molecular Weight

303.14 g/mol

IUPAC Name

2-iodo-N-(2-methylpropyl)benzamide

InChI

InChI=1S/C11H14INO/c1-8(2)7-13-11(14)9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3,(H,13,14)

InChI Key

BXKRHVRRUJWVKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC=C1I

Origin of Product

United States

Synthetic Methodologies for 2 Iodo N 2 Methylpropyl Benzamide and Analogues

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis of 2-iodo-N-(2-methylpropyl)benzamide identifies the most logical disconnection at the amide C-N bond. This bond is reliably formed through the reaction of a carboxylic acid derivative and an amine. This analysis reveals two primary synthetic precursors:

An activated derivative of 2-iodobenzoic acid : This serves as the electrophilic component. The acid itself, or more reactive forms like 2-iodobenzoyl chloride, can be used.

Isobutylamine (B53898) (2-methyl-1-propanamine) : This acts as the nucleophilic component, providing the N-(2-methylpropyl) side chain.

An alternative retrosynthetic disconnection involves breaking the C-I bond on the aromatic ring. This suggests a different synthetic strategy where the final step is the iodination of a precursor molecule, N-(2-methylpropyl)benzamide. This latter compound would be synthesized from benzoyl chloride and isobutylamine.

Classical Amide Bond Formation Strategies for Benzamide (B126) Core Synthesis

The formation of the amide bond is the cornerstone of synthesizing this compound. This transformation involves the condensation of a carboxylic acid and an amine, a reaction that typically requires activation of the carboxylic acid to proceed efficiently.

Amidation Reactions of 2-Iodobenzoic Acid Derivatives

A direct and classical approach is the acylation of isobutylamine with a derivative of 2-iodobenzoic acid. The most common method is the Schotten-Baumann reaction, which involves the use of an acyl chloride. fishersci.co.ukumich.edu In this procedure, 2-iodobenzoic acid is first converted to the more reactive 2-iodobenzoyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with isobutylamine, usually in the presence of a base (like pyridine (B92270) or a tertiary amine) to neutralize the hydrochloric acid byproduct, yielding the desired amide. fishersci.co.uk

Application of Various Coupling Reagents and Reaction Conditions

To circumvent the often harsh conditions of acyl chloride formation, a wide array of coupling reagents has been developed to facilitate direct amide bond formation from a carboxylic acid and an amine under milder conditions. hepatochem.comcatalyticamidation.info These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is readily attacked by the amine. The choice of reagent is crucial for optimizing yield and purity. hepatochem.com These reagents are generally categorized into several families, each with its own mechanism and advantages. fishersci.co.ukhepatochem.comluxembourg-bio.com

Interactive Table 1: Common Coupling Reagents for Amide Bond Synthesis

Reagent Class Acronym Full Name Mechanism/Byproduct Key Features
CarbodiimidesDCCDicyclohexylcarbodiimideForms O-acylisourea intermediate; dicyclohexylurea (DCU) byproduct is insoluble in many solvents. fishersci.co.ukluxembourg-bio.comEffective and inexpensive; byproduct precipitation can simplify purification but makes it unsuitable for solid-phase synthesis. hepatochem.com
CarbodiimidesEDC or EDCI1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideForms O-acylisourea intermediate; byproduct is water-soluble. fishersci.co.ukIdeal for reactions where byproduct needs to be removed by aqueous extraction. Often used with additives like HOBt. nih.gov
Aminium/UroniumHATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateForms a highly reactive OAt-active ester. commonorganicchemistry.comHighly efficient, especially for difficult or sterically hindered couplings. Additives like HOBt or HOAt can suppress side reactions. nih.gov
Aminium/UroniumHBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateForms an OBt-active ester.A very popular and effective coupling reagent with low racemization, especially when HOBt is added. commonorganicchemistry.com
PhosphoniumPyBOP(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateForms an OBt-active ester.Similar reactivity to HBTU but can be advantageous in certain contexts; byproducts are generally water-soluble. luxembourg-bio.com

The coupling reaction is typically carried out in aprotic solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), or acetonitrile (B52724) at room temperature. fishersci.co.uknih.gov A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is often added to facilitate the reaction. nih.gov

Halogenation Strategies for Introduction of Iodine Atom at 2-Position

An alternative to starting with an iodinated aromatic ring is to introduce the iodine atom onto a pre-synthesized N-(2-methylpropyl)benzamide scaffold. This approach relies on directed C-H activation, where the amide functional group directs the halogenation to the ortho position.

Several transition-metal-catalyzed methods have been developed for the ortho-halogenation of benzamides. researchgate.net Palladium-catalyzed reactions are particularly effective. oup.comoup.com For instance, using a palladium(II) catalyst like Pd(OAc)₂, the C-H bond at the ortho position can be selectively activated to react with an iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS). oup.comoup.com The amide's carbonyl oxygen coordinates to the metal center, forming a cyclometalated intermediate that positions the catalyst for selective functionalization of the adjacent C-H bond. oup.com

More recently, iridium-catalyzed methods have also been shown to be highly effective for the ortho-iodination of benzamides using NIS as the iodine source, often enhanced by an acid additive. nih.govacs.org Another innovative approach involves a two-step sequence where a carbonyl-directed borylation is followed by a halodeboronation, precisely installing the iodine at the ortho position. nih.govrsc.org

Synthetic Routes for N-(2-methylpropyl) Side Chain Incorporation

The incorporation of the N-(2-methylpropyl) side chain is achieved through the use of isobutylamine as the amine precursor in the amide bond formation step. Isobutylamine is a primary amine that serves as a potent nucleophile, readily attacking the activated carboxylic acid derivative of 2-iodobenzoic acid (or benzoic acid in the alternative route).

The reaction conditions described in section 2.2 are fully applicable for the incorporation of this side chain. Whether using the classical Schotten-Baumann conditions with 2-iodobenzoyl chloride or modern coupling reagents with 2-iodobenzoic acid, isobutylamine effectively participates in the condensation to form the target amide. fishersci.co.ukumich.edu The steric hindrance of the isobutyl group is generally not a significant impediment for these types of reactions.

Advanced Synthetic Approaches and Catalytic Methods

Beyond classical methods, research has focused on developing more efficient and environmentally benign catalytic processes for amide synthesis.

Direct Catalytic Amidation : These methods aim to form the amide bond directly from the carboxylic acid and amine without stoichiometric activators, generating only water as a byproduct. catalyticamidation.info Boronic acids, particularly ortho-iodoarylboronic acids, have emerged as effective catalysts for this transformation under mild conditions. organic-chemistry.orgdntb.gov.ua The ortho-iodo substituent on the boronic acid catalyst has been shown to accelerate the reaction, possibly by facilitating a key hydrogen bonding interaction in the transition state. organic-chemistry.org

Photocatalytic Synthesis : Visible-light photocatalysis offers a green and mild alternative for amide bond formation. acs.orgacs.org Using photocatalysts like eosin (B541160) Y, amides can be synthesized under ambient conditions, avoiding the need for metal catalysts and harsh reagents. acs.orgacs.org While direct application to this compound from its precursors might require specific adaptation, photocatalysis has been used for modifications of related benzamide structures, indicating its potential utility in this area. rsc.orgresearchgate.net

Metal-Organic Framework (MOF) Catalysis : Bimetallic MOFs have been developed as heterogeneous catalysts for amidation reactions, offering high efficiency and the advantage of being easily recoverable and reusable. nih.gov

These advanced methods represent the frontier of amide synthesis, striving for greater atom economy, milder conditions, and reduced waste.

Palladium-Catalyzed Coupling Reactions for Benzamide Derivatives

Palladium catalysis is a cornerstone of modern organic synthesis, providing versatile and efficient pathways to construct carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds essential for benzamide derivatives.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds, typically between an organoboron compound and an organic halide catalyzed by a palladium complex. nih.gov While primarily used for C-C bond formation, its principles can be applied in multi-step syntheses leading to benzamide derivatives. For instance, a key aromatic precursor to the target molecule could be assembled via a Suzuki-Miyaura coupling. The reaction generally involves an oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.govyoutube.com

Aryl iodides are highly reactive substrates in these couplings. organic-chemistry.orgfrontiersin.org The development of specialized ligands, such as bulky, electron-rich phosphines, has significantly expanded the scope and efficiency of this reaction. nih.gov For example, a carbonylative Suzuki-Miyaura coupling can be used to synthesize diaryl ketones, which are structurally related to benzamide precursors, using polymer-immobilized palladium nanoparticles under atmospheric pressure of carbon monoxide. organic-chemistry.org

Table 1: Selected Palladium Catalyst Systems for Suzuki-Miyaura Coupling Reactions

Catalyst/PrecatalystLigandBaseSolventSubstratesReference
Pd(OAc)₂SPhosK₃PO₄TolueneHeteroaryl boronic acids and vinyl chlorides nih.gov
NiCl₂(PCy₃)₂-K₃PO₄TolueneAryl carbamates and aryl boronic acids nih.gov
Na₂PdCl₄sSPhos-Water/AcetonitrileDNA-conjugated aryl iodides and (het)aryl boronic acids frontiersin.org
Pd(COD)Cl₂ on Hydroxyapatite---Iodoaryls and 4-methylphenylboronic acid researchgate.net

Buchwald-Hartwig Amidation:

The Buchwald-Hartwig amination is a premier method for the synthesis of C-N bonds, directly coupling an amine with an aryl halide or pseudohalide. youtube.comyoutube.com This reaction is highly relevant for the synthesis of this compound, which could theoretically be formed from 2-iodobenzoyl chloride and isobutylamine, or more directly through the amidation of a 2-iodoaryl halide. The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the desired N-aryl amine and regenerate the Pd(0) catalyst. youtube.comyoutube.com

The success of the Buchwald-Hartwig amination relies heavily on the choice of ligand. youtube.com Bulky, electron-rich phosphine (B1218219) ligands developed by groups like Buchwald's (e.g., XPhos, SPhos) are crucial for promoting the key steps of the catalytic cycle and preventing side reactions. youtube.comorganic-chemistry.org The reaction has revolutionized the synthesis of arylamines, which are present in a vast number of pharmaceuticals and materials. youtube.com Recent advancements have also enabled the use of well-defined, air- and moisture-stable palladium(II)-NHC (N-Heterocyclic Carbene) precatalysts for these transformations, enhancing their practicality. rsc.org

Table 2: Examples of Buchwald-Hartwig Amidation Conditions

Catalyst/PrecatalystLigandBaseAmine SourceAryl Halide/PseudohalideReference
Palladium CatalystBulky, electron-rich phosphinesStrong BasePrimary or Secondary AminesAryl Halides youtube.com
[(Pd(NHC)allyl]N-Heterocyclic Carbene (NHC)-Amides (Transamidation)Amides rsc.org
Palladium Catalyst--Ammonia (via LiHMDS)Aryl Halides/Sulfonates organic-chemistry.org

Microwave-Assisted Synthesis in Benzamide Chemistry

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. arkat-usa.org By using microwave irradiation, chemical reactions can often be completed in minutes rather than hours, frequently leading to higher yields and cleaner reaction profiles. arkat-usa.orgresearchgate.net The heating is direct and volumetric, allowing for precise temperature control. arkat-usa.org

This technology is well-suited for the synthesis of benzamides. For example, the hydrolysis of benzamide to benzoic acid can be achieved in just 10 minutes using 20% sulfuric acid under microwave irradiation. youtube.comyoutube.com Similarly, the ring-opening of oxazolones with amines to form benzamides proceeds efficiently under microwave conditions, even for substrates that are unreactive under conventional heating. researchgate.net Solvent-free systems can also be employed, further enhancing the green credentials of this method. rsc.org The fast reaction times and improved yields make microwave-assisted synthesis a highly attractive option for constructing benzamide libraries in research and drug discovery. arkat-usa.orgrsc.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Benzamide Synthesis

Reaction TypeConventional MethodMicrowave-Assisted MethodAdvantages of MicrowaveReference
Amide Synthesis from Ethyl Salicylate24 hours, hot-plate heating45 minutes, solvent-free32-fold reduction in reaction time, high yields (80-99%) rsc.org
Ring Opening of OxazoloneDifficult, poor yieldsReduced reaction time, good yieldsEnables reactions with less reactive substrates researchgate.net
Hydrolysis of BenzamideLonger heating time required10 minutesRapid reaction completion youtube.comyoutube.com
Synthesis of Benzimidazoles-6 minutes, solventless for some compoundsFaster reactions, higher yields, cleaner profiles arkat-usa.org

Purification and Isolation Techniques for Academic Research Purity

Achieving high purity is critical for the characterization and subsequent use of synthesized compounds in academic research. moravek.com For a compound like this compound, a multi-step purification strategy is typically required to remove unreacted starting materials, catalysts, and byproducts. A minimum purity standard of 99% is often the goal for compounds intended for rigorous study. moravek.com

Common purification techniques include:

Column Chromatography: This is one of the most versatile and widely used methods for purifying organic compounds. nanobioletters.com The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and a solvent system (eluent) is passed through to separate the components based on their different polarities and affinities for the stationary phase. nanobioletters.comsabanciuniv.edu For benzamide derivatives, a common procedure involves dissolving the crude product and purifying it by column chromatography using an appropriate solvent system, such as dichloromethane. nanobioletters.com

Recrystallization: This technique is used to purify solid compounds. The crude material is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. chemicalbook.com The choice of solvent is crucial for effective purification. A general procedure for a benzamide analog might involve recrystallization from a solvent mixture like cyclohexane (B81311) and ethyl acetate. chemicalbook.com

Extraction: Liquid-liquid extraction is frequently used during the work-up phase of a reaction to separate the product from inorganic salts and other water-soluble impurities. The crude product is dissolved in an organic solvent and washed with aqueous solutions (e.g., water, brine, dilute acid, or base) to remove unwanted materials. chemicalbook.comgoogle.com

Sublimation: For thermally stable, non-volatile compounds, vacuum sublimation can be an excellent method for achieving high purity. dtic.mil This technique has been successfully applied to purify benzimidazole (B57391) derivatives, which are structurally related to benzamides. dtic.mil

The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point analysis, where a sharp melting point range is indicative of a pure compound. nanobioletters.comsabanciuniv.edu

Table 4: Purification Techniques for Research-Grade Organic Compounds

TechniquePrincipleTypical ApplicationPurity AssessmentReference
Column ChromatographyDifferential adsorption on a stationary phaseSeparation of reaction mixtures with multiple componentsThin-Layer Chromatography (TLC), NMR nanobioletters.comsabanciuniv.edu
RecrystallizationDifference in solubility at different temperaturesPurification of crude solid productsMelting Point Analysis, NMR chemicalbook.com
ExtractionDifferential solubility in immiscible liquidsInitial work-up to remove inorganic impurities and salts- chemicalbook.comgoogle.com
SublimationPhase transition from solid to gas without passing through a liquid phasePurification of thermally stable, non-volatile solidsMelting Point Analysis dtic.mil

Spectroscopic and Structural Characterization of 2 Iodo N 2 Methylpropyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional NMR experiments, would provide an unambiguous assignment of all proton and carbon signals in the 2-iodo-N-(2-methylpropyl)benzamide molecule.

¹H NMR Spectral Analysis and Proton Assignment

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the aromatic ring and the N-(2-methylpropyl) or isobutyl, side chain.

Aromatic Protons: The 2-iodobenzoyl moiety contains four protons on the benzene (B151609) ring. Due to the electron-withdrawing effects of the iodine atom and the amide group, these protons would appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The substitution pattern would lead to a complex splitting pattern (multiplets) for these four adjacent protons.

Amide Proton (N-H): The proton attached to the nitrogen atom would likely appear as a broad singlet or a triplet (due to coupling with the adjacent CH₂ group) in the region of δ 6.0-8.5 ppm. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Isobutyl Protons: The N-(2-methylpropyl) group would give rise to three distinct signals:

A doublet for the six equivalent methyl (CH₃) protons.

A multiplet for the single methine (CH) proton.

A doublet (further split by the N-H proton, often appearing as a triplet or quartet) for the methylene (B1212753) (CH₂) protons adjacent to the nitrogen atom.

Expected ¹H NMR Data: (Based on general principles and analysis of similar structures)

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
Aromatic (4H)7.0 - 8.0m-
N-H (1H)6.0 - 8.5br s or t~5-6
N-CH₂ (2H)~3.2t~6-7
CH(CH₃)₂ (1H)~1.9m (nonet)~6-7
CH(CH₃)₂ (6H)~0.9d~6-7

¹³C NMR Spectral Analysis and Carbon Assignment

The ¹³C NMR spectrum would complement the ¹H NMR data, showing signals for each unique carbon atom in the molecule.

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate in the highly deshielded region of δ 165-170 ppm.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon atom bonded to the iodine (C-I) would be found at a lower field (~δ 90-100 ppm) due to the heavy atom effect. The other aromatic carbons would appear in the typical range of δ 120-140 ppm. The carbon attached to the carbonyl group (C-C=O) would be further downfield within this range.

Isobutyl Carbons: The three unique carbon environments of the isobutyl group would be observed in the aliphatic region (upfield) of the spectrum, typically between δ 15 and 50 ppm.

Expected ¹³C NMR Data: (Based on general principles and analysis of similar structures)

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C=O167 - 170
Aromatic C-C=O~141
Aromatic CH127 - 139
Aromatic C-I~92
N-CH₂~48
CH(CH₃)₂~29
CH(CH₃)₂~20

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To confirm the assignments from one-dimensional NMR, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling correlations. It would be crucial for confirming the connectivity within the isobutyl group by showing cross-peaks between the CH₂/CH and CH/CH₃ protons. It would also help delineate the coupling network of the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH). It provides an unambiguous link between the proton signals and the carbon signals for all C-H bonds, confirming the assignments for the aromatic CH groups and the isobutyl side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, not necessarily through bonds. It could be used to confirm the conformation of the amide bond and the spatial relationship between the isobutyl group and the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS would be used to determine the precise mass of the molecular ion ([M]⁺ or [M+H]⁺) with high accuracy. This allows for the calculation of the elemental formula. For this compound, the expected molecular formula is C₁₁H₁₄INO. The calculated exact mass would be compared to the experimentally measured mass to confirm the elemental composition.

Expected HRMS Data:

FormulaIon TypeCalculated Mass
C₁₁H₁₄INO[M+H]⁺304.0193

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" that can help confirm the structure.

Key expected fragmentation pathways for this compound would include:

Loss of the isobutyl group: Cleavage of the N-C bond of the isobutyl group.

Formation of the 2-iodobenzoyl cation: A prominent peak at m/z 231, corresponding to [C₇H₄IO]⁺, would be expected from the cleavage of the amide C-N bond.

Loss of iodine: Fragmentation of the 2-iodobenzoyl cation could lead to the loss of an iodine atom, resulting in a benzoyl cation at m/z 105.

Cleavage within the isobutyl chain: Fragmentation of the isobutyl group itself.

These fragmentation patterns help to piece together the different components of the molecule, confirming the identity of the 2-iodobenzoyl core and the N-isobutyl substituent.

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature

A thorough and systematic search of publicly accessible scientific databases and scholarly articles has revealed a significant gap in the chemical literature regarding the compound This compound . Despite extensive queries for its spectroscopic and structural data, no specific experimental studies detailing its characterization have been found.

Consequently, providing a detailed analysis as per the requested outline is not possible at this time. The required empirical data for the following sections are absent from the current body of scientific literature:

Single-Crystal X-ray Diffraction Analysis

Crystal Packing and Supramolecular Assembly Patterns

While research exists for structurally similar molecules such as 2-iodobenzamide (B1293540), 2-iodo-N-phenylbenzamide nih.gov, and 2-iodo-N-isopropylbenzamide nih.gov, these compounds possess different substituents on the amide nitrogen. The specific steric and electronic effects of the N-(2-methylpropyl) group, also known as the isobutyl group, would uniquely influence the compound's spectroscopic signature and its solid-state architecture. Extrapolating data from related but distinct molecules would be scientifically inaccurate and speculative.

The synthesis and characterization of novel compounds are fundamental to chemical research, and it appears that this compound is a compound that has not yet been the subject of a detailed, published structural and spectroscopic investigation. Such a study would be necessary to generate the specific data points—including IR absorption bands, UV-Vis maxima, crystal system, space group, unit cell dimensions, bond lengths, bond angles, dihedral angles, and the nature of its intermolecular forces (like hydrogen or halogen bonds)—required to construct the requested article.

Until such research is conducted and published, a scientifically rigorous article on the spectroscopic and structural characterization of this compound cannot be generated.

Computational Chemistry and Molecular Modeling Studies of 2 Iodo N 2 Methylpropyl Benzamide

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common starting point for the computational analysis of a novel compound.

Geometry Optimization and Electronic Structure Analysis

The initial step in a computational study would involve the optimization of the molecular geometry of 2-iodo-N-(2-methylpropyl)benzamide. This process determines the lowest energy conformation of the molecule, providing insights into its three-dimensional structure. From the optimized geometry, various electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These parameters are crucial for understanding the molecule's reactivity and potential interaction sites. For related benzamide (B126) structures, DFT calculations have been employed to understand their structural and vibrational properties. researchgate.net

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Once the geometry is optimized, computational methods can predict the spectroscopic properties of the molecule. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions can be performed. These predicted spectra can then be compared with experimental data to validate the computational model and aid in the structural elucidation of the compound. For instance, in studies of other benzamides, DFT has been used to calculate vibrational frequencies which are then compared with experimental FT-IR and FT-Raman spectra. chemrxiv.org

Advanced Conformational Analysis via Computational Methods

The this compound molecule possesses several rotatable bonds, leading to a complex conformational landscape. Advanced computational techniques can be used to explore the potential energy surface of the molecule and identify its stable conformers. Understanding the conformational preferences is vital as different conformers can exhibit different biological activities. For a related compound, 2-iodo-N-phenylbenzamide, crystallographic studies have revealed specific dihedral angles between the aromatic ring and the amide plane, indicating the importance of conformational analysis. nih.gov

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein. The process involves placing the ligand into the binding site of the receptor and scoring the different poses based on their binding energy. This can provide valuable insights into the potential biological targets of the compound and the key interactions driving the binding. Molecular docking studies have been performed on various benzamide derivatives to explore their potential as inhibitors of different enzymes. nih.govresearchgate.net

Molecular Dynamics Simulations for Elucidating Binding Modes and Stability

To further investigate the stability of the ligand-receptor complex predicted by molecular docking, molecular dynamics (MD) simulations can be employed. MD simulations provide a dynamic view of the complex over time, allowing for the assessment of the stability of the binding pose and the detailed analysis of the intermolecular interactions. These simulations can reveal conformational changes in both the ligand and the target upon binding and provide a more accurate estimation of the binding free energy. For other N-isobutyl carboxamides, MD simulations have been used to understand their interaction with biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

If a series of related compounds, including this compound, were synthesized and their biological activities measured, a Quantitative Structure-Activity Relationship (QSAR) model could be developed. QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. These models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. While no specific QSAR models for this compound have been reported, QSAR studies have been conducted on other classes of benzamide derivatives to identify key structural features for their biological activity. researchgate.net

Biological Activity and Mechanistic Investigations of 2 Iodo N 2 Methylpropyl Benzamide Preclinical Research

In Vitro Receptor Binding Affinity Studies

Dopamine (B1211576) Receptor Subtype Interactions

The interaction of benzamides with the D2 receptor is influenced by the nature and position of substituents on both the aromatic ring and the amide nitrogen. The iodine atom at the 2-position and the 2-methylpropyl group of the target compound are expected to play a crucial role in determining its binding affinity and selectivity for dopamine receptor subtypes. The synthesis of novel photoaffinity labels for the dopamine D2 receptor, such as 4-azido-5-iodo-2-methoxy-N-[1-(phenylmethyl)-4-piperidinyl] benzamide (B126), underscores the importance of the iodo-benzamide scaffold in designing high-affinity receptor probes. nih.gov Comparative studies of different iodinated benzamide ligands have revealed variations in their in vivo behavior and displacement by other D2 receptor antagonists, suggesting that subtle structural changes can significantly impact their interaction with the receptor. nih.gov

Peroxisome Proliferator-Activated Receptor (PPAR) Modulation

Currently, there is a lack of publicly available preclinical research data on the interaction of 2-iodo-N-(2-methylpropyl)benzamide with peroxisome proliferator-activated receptors (PPARs). The potential for this specific compound to modulate PPAR activity remains an area for future investigation.

Exploration of Other Relevant Receptor Interactions

Beyond dopamine receptors, other potential receptor targets for benzamide derivatives have been identified. Structure-activity relationship studies on libraries of benzamide compounds have led to the discovery of potent and selective inhibitors of the glycine (B1666218) transporter type-2 (GlyT2). nih.gov This suggests that the benzamide scaffold can be adapted to interact with neurotransmitter transporters. The specific structural features of this compound would determine its potential affinity for such transporters.

Enzyme Inhibition Assays

Kinase Inhibition Studies (e.g., CDK2, KSP)

The benzamide structure has been identified as a scaffold for the development of kinase inhibitors. While direct studies on this compound are not available, research on related compounds provides insights into this potential activity. A notable example is the discovery of a series of novel kinesin spindle protein (KSP) inhibitors, which includes a benzamide derivative. nih.gov One such compound, (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo- nih.govnih.govthiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877), demonstrated potent biochemical inhibition of KSP. nih.gov The presence of a "methylpropyl" moiety in this active compound is of interest in relation to the "2-methylpropyl" group in the title compound.

Table 1: Examples of Kinase Inhibition by Benzamide Derivatives

Compound ClassTarget KinaseKey Structural FeaturesReference
Thiazolopyrimidine BenzamidesKinesin Spindle Protein (KSP)N-(2-methylpropyl) containing side chain nih.gov

This table presents examples of kinase inhibition by compounds structurally related to the benzamide class and is not direct data for this compound.

Assays for Other Enzyme Targets

There is currently no publicly available information from preclinical assays regarding the inhibitory activity of this compound on other specific enzyme targets.

Target Identification and Validation Approaches in Preclinical Models

The initial step in characterizing a novel compound like this compound would involve identifying its molecular target(s). This is a critical phase in preclinical research to understand its mechanism of action. Common approaches for target identification include affinity chromatography, where the compound is immobilized to a resin to capture its binding partners from cell lysates, and computational methods such as molecular docking, which can predict interactions with known protein structures. However, no such studies have been reported for this compound.

Cellular Assays for Biological Responses

Once a potential target is identified, cellular assays are employed to investigate the biological consequences of the compound-target interaction.

Modulation of Specific Intracellular Signaling Pathways

Researchers would typically investigate if this compound modulates specific intracellular signaling pathways. This could involve techniques like Western blotting or ELISA to measure changes in the phosphorylation status or expression levels of key signaling proteins downstream of the putative target. For instance, if the target were a G-protein coupled receptor (GPCR), assays would measure second messengers like cAMP or calcium. Currently, there is no published data on which signaling pathways, if any, are modulated by this compound.

Functional Assays Demonstrating Ligand-Induced Cellular Effects

Functional assays are essential to demonstrate that the interaction of the compound with its target leads to a measurable cellular effect. Depending on the target and the therapeutic area of interest, these assays could include measurements of cell proliferation, apoptosis, migration, or changes in gene expression. Without identified targets or pathways, no functional assay data for this compound is available.

Preclinical Pharmacological Profiling (excluding ADMET)

The preclinical pharmacological profiling of a compound provides crucial information about its potency, efficacy, and selectivity.

Determination of In Vitro Efficacy and Potency (e.g., IC50, EC50 values)

To quantify the in vitro activity of this compound, researchers would determine its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in relevant cellular or biochemical assays. These values are fundamental for comparing the potency of different compounds and for guiding further drug development. The table below illustrates the type of data that would be generated from such studies; however, no specific values for this compound have been reported.

Assay TypeTarget/PathwayParameterValue (nM)
Radioligand BindingHypothetical Target XIC50Data not available
Functional Cell-BasedHypothetical Pathway YEC50Data not available

Selectivity Profiling against Relevant Off-Targets

Selectivity is a critical aspect of preclinical profiling to assess the potential for off-target effects. A new compound would be screened against a panel of known receptors, enzymes, and ion channels that are common sources of adverse drug reactions. This profiling helps to build a safety and specificity profile for the compound. There is no publicly available information on the selectivity of this compound against any off-targets.

Structure Activity Relationship Sar Studies of 2 Iodo N 2 Methylpropyl Benzamide Derivatives

Impact of Aromatic Ring Substitutions on Biological Activity

The benzamide (B126) aromatic ring is a key feature for molecular recognition by many biological targets. Altering the substituents on this ring can profoundly affect binding affinity and functional activity through changes in electronics, lipophilicity, and steric profile.

Positional Isomer Effects of Iodine and Other Halogens

The position of the halogen substituent on the benzamide ring is a critical determinant of biological activity. While direct SAR studies on 2-iodo-N-(2-methylpropyl)benzamide are not extensively published, data from related substituted benzamides, particularly those targeting dopamine (B1211576) receptors, reveal clear positional effects. For instance, in a series of substituted benzamide ligands designed for the D4 dopamine receptor, it was found that polar substituents at the meta (5-) and/or para (4-) positions of the benzamide ring were crucial for enhanced binding affinity. This suggests that the target receptor has specific pockets or residues that interact favorably with substituents at these positions.

In the context of iodinated aromatic rings, the position of the iodine atom influences its ability to form halogen bonds—a type of non-covalent interaction with biological macromolecules. The electronic nature of other substituents on the ring can, in turn, affect the halogen bonding properties of the iodine atom at different positions. Electron-withdrawing groups tend to favor meta-iodine atoms as halogen bond donors, while electron-donating groups favor ortho- and para-iodine atoms for this role drugbank.com. Therefore, moving the iodine from the 2-position (ortho) to the 3- or 4-position would be expected to significantly alter the binding mode and affinity of the ligand. Studies on perylene (B46583) bisimide derivatives have also demonstrated that positional isomerism can significantly affect optical properties, self-assembly, and biological effects like glycosidase inhibition and hypoglycemic activity nih.gov.

Variation of Halogen Substituents (e.g., F, Cl, Br versus I)

Replacing the iodine atom with other halogens (fluorine, chlorine, bromine) is a common strategy to fine-tune a ligand's properties. The choice of halogen affects several parameters, including size, electronegativity, lipophilicity, and the ability to form halogen bonds.

Fluorine, being the most electronegative and smallest halogen, can significantly alter the electronic properties of the aromatic ring and the acidity of the amide N-H group nih.gov. The introduction of fluorine has been shown to improve the biological properties of some thalidomide (B1683933) derivatives and increase the binding affinity of benzamides to the protein cereblon nih.govacs.org. This is partly attributed to fluorine's ability to form favorable intramolecular hydrogen bonds (e.g., C-F···H-N), which can pre-organize the ligand into a more favorable conformation for binding, thus reducing the entropic penalty acs.org.

Moving down the group from fluorine to iodine, the size of the halogen increases, and its electronegativity decreases. While all halogens are generally considered mild deactivators in the context of electrophilic aromatic substitution, their impact on receptor binding is more complex nih.gov. In a study on 5-(4'-substituted phenylazo)-2-thioxothiazolidinone derivatives, the antimicrobial activity followed the order of Hammett's constant: p-OCH₃ < CH₃ < H < Cl < NO₂ nih.gov. This indicates that more electron-withdrawing substituents can lead to higher activity. The larger halogens like bromine and iodine are more polarizable and better halogen bond donors, which can be a critical interaction for high-affinity binding in some protein pockets.

The following table illustrates how halogen substitution can influence biological activity in a related series of N-phenylbenzamides, showing that different halogens can be optimal depending on the target.

Compound IDAromatic Ring SubstitutionN-SubstituentBiological Activity (Illustrative MIC, µg/mL)
A 2-IodoPhenylData not available for direct comparison
B 4-ChloroPhenyl248 (LC-MS [M+H]+) nih.gov
C 4-BromoPhenyl276 (LC-MS [M+H]+) nih.gov
D 2,6-Difluoro3-Hydroxy, Nonyloxy0.25 (vs. MRSA) nih.gov

Note: Data is from different series of benzamide derivatives to illustrate the principle of halogen variation and is not directly comparable.

Effects of Additional Substituents on the Benzene (B151609) Ring

Introducing other functional groups onto the 2-iodobenzamide (B1293540) ring can further modulate biological activity. The nature and position of these additional substituents are critical. As noted, studies on dopamine D4 receptor antagonists showed that adding polar, hydrogen-bond-accepting groups at the meta (5-) position and/or hydrogen-bond-donating/accepting groups at the para (4-) position significantly enhanced binding affinity nih.gov.

Substituents can be broadly classified as electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) and amino (-NH₂) or electron-withdrawing groups (EWGs) like nitro (-NO₂) and cyano (-CN).

Electron-withdrawing groups decrease the ring's electron density, making the amide proton more acidic and a better hydrogen bond donor nih.gov. This can strengthen interactions with receptor sites that contain hydrogen bond acceptors.

For example, in a series of isoflavonoids, electron-donating substituents were found to enhance antioxidant activity by weakening the O-H bond, whereas electron-withdrawing groups had the opposite effect acs.org. In another study on benzamide derivatives, the presence of a chlorine atom or a nitro group on the benzene ring was found to significantly decrease anti-proliferative activity mdpi.com. This highlights that the "optimal" substituent is highly dependent on the specific biological target and its binding site characteristics.

Role of the N-(2-methylpropyl) Moiety in Ligand-Target Interactions

The N-(2-methylpropyl), or isobutyl, group is a crucial part of the molecule that often fits into a hydrophobic pocket of the target protein. Modifications to this moiety can significantly impact binding affinity and selectivity.

Structural Modifications of the Alkyl Chain (e.g., branching, length, cyclization)

The structure of the N-alkyl chain—its length, branching, and flexibility—is a key factor in optimizing ligand-target interactions.

Branching: The isobutyl group of this compound is a branched-chain alkyl group. Compared to its straight-chain isomer, N-butyl, the isobutyl group has a different steric profile which may be more complementary to a specific hydrophobic binding pocket. For related compounds, such as N-substituted aminobenzimidazoles, branching on the N-substituent was found to be a critical factor for activity nih.gov.

Length: The length of the alkyl chain influences how deeply it can penetrate into a hydrophobic pocket. In SAR studies of pyrazolopyridinyl pyrimidine (B1678525) derivatives, a shorter alkyl chain generally led to better activity, indicating that the binding pocket has a defined size acs.org.

Cyclization: Incorporating the alkyl chain into a cyclic structure, such as a cyclopropyl (B3062369) or cyclopentyl ring, drastically reduces its conformational flexibility. This can be beneficial if the rigid conformation is the one required for binding, as it reduces the entropic cost of binding. However, if the rigid structure does not fit the binding site, activity will be lost.

The table below shows illustrative data from a series of dopamine D3 receptor ligands, demonstrating how modifications to a linker/side chain region can affect binding affinity.

CompoundLinker/Side Chain ModificationD3 Receptor Affinity (Ki, nM)D2 Receptor Affinity (Ki, nM)D2/D3 Selectivity
Ref 1 Phenylpiperazine with 4-carbon linker<10-~5-56 fold
Ref 2 Replacement with 2-indolyl moietyLower affinityLower affinityDecreased selectivity
Ref 3 Replacement with 2-benzimidazoleSimilar D3 affinity-Reduced selectivity

Source: Data derived from principles described in a study on D3/D2 receptor ligands to illustrate SAR concepts mdpi.com.

Substitutions or Replacements on the Nitrogen Atom

The amide nitrogen and its substituent are often involved in crucial hydrogen bonding and hydrophobic interactions.

N-H vs. N-Alkyl/N-Aryl: The hydrogen on the amide nitrogen is a hydrogen bond donor. Replacing this hydrogen with an alkyl group removes this donor capability but increases lipophilicity and steric bulk. In some compound series, N-alkylation is a key strategy for improving selectivity. In studies of delta opioid receptor agonists, N-monoalkylbenzamides showed lower affinity than N,N-dialkylbenzamide derivatives, while the unsubstituted (N-H) benzamide had the lowest affinity. This suggests that the N-substituent(s) engage in important hydrophobic interactions.

Secondary vs. Tertiary Amine: In cases where the N-alkyl moiety contains a basic nitrogen (not the case for this compound but relevant for many CNS ligands), the substitution pattern on that nitrogen is critical. For instance, studies on bupropion (B1668061) analogs as dopamine transporter chaperones showed that the secondary amine group was essential for activity.

The nature of the substituent on the nitrogen can also dramatically alter the pharmacological profile. For example, in a series of dopamine D2 antagonists, changing the N-substituent from an alkyl to a benzyl (B1604629) group inverted the required stereochemistry for optimal activity. This indicates a significant change in how the ligand orients itself within the binding site.

Amide Linker Modifications and Bioisosteric Replacements

The amide bond is a critical functional group in many biologically active molecules, including this compound. However, it can be susceptible to enzymatic cleavage, leading to poor metabolic stability. To address this, researchers often employ strategies involving the modification of the amide linker or its replacement with bioisosteres. Bioisosteres are functional groups that possess similar physicochemical properties to the original group and can elicit a similar biological response. The goal of such modifications is to improve pharmacokinetic properties, such as metabolic stability and bioavailability, while maintaining or enhancing the desired biological activity.

A variety of functional groups have been investigated as bioisosteric replacements for the amide moiety in benzamide derivatives. These replacements aim to mimic the key hydrogen bonding and conformational features of the amide group that are often crucial for target binding. Common bioisosteric replacements include esters, thioamides, ureas, sulfonamides, and various five-membered heterocyclic rings.

Esters and Thioamides: The replacement of the amide nitrogen with an oxygen atom to form an ester or a sulfur atom to form a thioamide represents a classical bioisosteric modification. While these changes can alter the hydrogen bonding capacity and electronic distribution, they can provide valuable insights into the structure-activity relationship (SAR).

Urea and Sulfonamide Analogs: Urea and sulfonamide groups can also serve as amide bioisosteres. Ureas introduce an additional N-H donor, which could potentially form new hydrogen bonds with the biological target. Sulfonamides, being more chemically stable than amides, are often incorporated to enhance metabolic stability.

Heterocyclic Bioisosteres: Five-membered aromatic rings, such as triazoles, oxadiazoles, and thiazoles, are widely used as amide bond isosteres. These heterocycles are generally planar and can mimic the geometry of the trans-amide bond. Their arrangement of nitrogen, oxygen, and sulfur atoms provides various hydrogen bond donor and acceptor capabilities. Furthermore, their inherent stability to hydrolysis makes them attractive for improving the pharmacokinetic profile of drug candidates. For instance, 1,2,4-oxadiazoles and 1,3,4-oxadiazoles have been successfully used to replace amide bonds in various therapeutic agents.

The following table summarizes some of the common amide linker modifications and bioisosteric replacements relevant to benzamide derivatives:

Original Functional GroupBioisosteric ReplacementKey Features and Potential Impact on SAR
Amide (-CONH-)Ester (-COO-)Removes H-bond donor; may alter conformational preference; can be metabolically labile.
Amide (-CONH-)Thioamide (-CSNH-)Alters H-bonding properties and electronic character; can provide insights into electronic requirements.
Amide (-CONH-)Urea (-NHCONH-)Introduces an additional H-bond donor; may form new interactions with the target.
Amide (-CONH-)Sulfonamide (-SO₂NH-)Generally more resistant to metabolic cleavage; alters geometry and electronic properties.
Amide (-CONH-)1,2,4-TriazolePlanar, aromatic ring; mimics trans-amide geometry; metabolically stable; offers H-bond acceptor sites.
Amide (-CONH-)1,3,4-OxadiazolePlanar, aromatic ring; mimics trans-amide geometry; metabolically stable; offers H-bond acceptor sites.
Amide (-CONH-)ThiazolePlanar, aromatic ring; mimics trans-amide geometry; metabolically stable; can participate in π-stacking.

Conformational Preferences and Their Influence on SAR

The amide bond itself possesses a significant barrier to rotation due to the partial double bond character arising from the delocalization of the nitrogen lone pair electrons into the carbonyl group. This results in the amide group being predominantly planar and existing as two distinct rotamers, cis and trans. For most N-substituted benzamides, the trans conformation, where the substituent on the nitrogen is oriented away from the carbonyl oxygen, is sterically favored and thus more stable.

The conformation of the flexible N-(2-methylpropyl) group, also known as the isobutyl group, is another crucial factor for the structure-activity relationship (SAR). The rotation around the N-C1' and C1'-C2' bonds of the isobutyl group determines the spatial disposition of the two methyl groups. Conformational analyses of benzamide derivatives have shown that the ability of flexible alkyl chains to adopt specific conformations that are complementary to the binding pocket is essential for potent biological activity. nih.gov

The interplay between the conformation of the benzamide core and the N-alkyl substituent can be summarized as follows:

Influence on SAR: A constrained or specific conformation is often required for optimal interaction with a biological target. For instance, if the binding pocket has a well-defined hydrophobic sub-pocket, only certain conformations of the N-isobutyl group will be able to occupy it effectively. Therefore, modifications to the structure that either favor or disfavor a particular conformation can have a profound effect on the biological activity. Understanding these conformational preferences is key to designing more potent and selective analogs.

The following table outlines the key conformational considerations for this compound and their potential impact on SAR:

Conformational FeatureDescriptionPotential Influence on SAR
Amide C-N Bond RotationRotation around the amide bond is restricted, leading to planar cis and trans rotamers. The trans form is generally more stable.The relative orientation of the N-isobutyl group and the benzoyl moiety is fixed, dictating the overall molecular shape and presentation of key interaction points.
N-C1' Bond RotationRotation around the bond connecting the amide nitrogen to the isobutyl group.Determines the orientation of the isobutyl group relative to the plane of the benzamide.
C1'-C2' Bond RotationRotation around the bond within the isobutyl group.Affects the spatial positioning of the terminal methyl groups, influencing hydrophobic interactions.
Overall Molecular TopologyThe combined effect of all rotational degrees of freedom.A specific low-energy conformation is likely required for optimal binding to the biological target, making conformational control a key aspect of SAR.

Medicinal Chemistry and Chemical Biology Applications

2-iodo-N-(2-methylpropyl)benzamide as a Tool Compound for Studying Biological Pathways

There is no specific information available in the search results regarding the use of this compound as a tool compound for studying biological pathways.

Lead Compound Identification and Optimization Strategies

There is no specific information available in the search results regarding this compound as a lead compound or its subsequent optimization. General lead optimization strategies in drug discovery involve modifying a compound's structure to improve efficacy, selectivity, and pharmacokinetic properties. danaher.compatsnap.com This iterative process of synthesis and biological testing aims to enhance the therapeutic potential of a lead compound. patsnap.comnih.govnih.gov

Rational Design of Novel Benzamide (B126) Derivatives with Tuned Potency and Selectivity

There is no specific information available in the search results concerning the rational design of novel benzamide derivatives based on the structure of this compound.

Radiosynthesis and Radiolabeling for Imaging or Ligand Binding Studies

The presence of an iodine atom in the structure of this compound makes it a candidate for radiosynthesis with various iodine isotopes, such as ¹²³I, ¹²⁵I, and ¹³¹I. These radioisotopes are valuable in the development of radiopharmaceuticals for imaging techniques like Single-Photon Emission Computed Tomography (SPECT) and for use in in vitro and in vivo binding assays. nih.govnii.ac.jpnih.gov

The general method for radioiodination of benzamide structures often involves an oxidative iododestannylation reaction. nih.gov This process typically starts with a non-radioactive precursor molecule, often a trimethylstannyl or tributylstannyl derivative, which is then reacted with a radioisotope of iodine (e.g., [¹²⁵I]NaI) in the presence of an oxidizing agent like chloramine-T. nii.ac.jpnih.gov This method has been successfully used to produce radioiodinated benzamides with high specific activity and in good radiochemical yields. nii.ac.jpnih.gov

For instance, the synthesis of 2-[¹²⁵I]-N-(N-benzylpiperidin-4-yl)-2-iodobenzamide was achieved with radiochemical yields of 76%-93% and a specific activity of 1700-1900 Ci/mmol. nih.gov Similarly, [¹²⁵I]2-Iodo-N-[(S)-{(S)-1-methylpiperidin-2-yl}(phenyl)methyl]3-trifluoromethyl-benzamide was synthesized from its trimethyltin (B158744) precursor with a radiochemical yield of 13-19% and a radiochemical purity greater than 98%. nii.ac.jp

While specific studies on the radiosynthesis of this compound are not available, the established protocols for similar benzamide derivatives suggest that it could be a viable substrate for the production of radiolabeled tracers for preclinical imaging and biological evaluation.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes for Complex Analogues

The advancement of research into 2-iodo-N-(2-methylpropyl)benzamide hinges on the ability to synthesize complex analogues for structure-activity relationship (SAR) studies. While the core benzamide (B126) synthesis is well-established, future efforts should focus on innovative and efficient methodologies to generate a diverse chemical library. mdpi.com

Key strategies include:

Multicomponent Reactions (MCRs): MCRs offer a powerful approach to rapidly construct complex molecules from simple starting materials in a single step, which enhances efficiency and reduces waste. mdpi.com This strategy could be employed to introduce diverse substituents onto the benzamide scaffold.

Transition-Metal Catalysis: Palladium-catalyzed reactions, for instance, can be used for C-N bond formation in the synthesis of quinazolinones from 2-aminobenzamides and could be adapted for creating novel analogues. mdpi.com

Bioisosterism: The principle of bioisosterism, replacing certain functional groups with others that have similar physical or chemical properties, can be used to design new analogues. For example, pyridine-linked 1,2,4-oxadiazole has been used as a substituent in other benzamide series to create compounds with pesticidal activity. nih.gov

These advanced synthetic approaches will be crucial for systematically modifying the this compound structure to optimize its biological activity and pharmacokinetic properties.

Synthetic StrategyDescriptionPotential Application for Analogues
Multicomponent Reactions (MCRs) Combining three or more reactants in a single pot to form a product that contains portions of all reactants. mdpi.comRapid generation of a diverse library of substituted benzamides for high-throughput screening.
Palladium-Catalyzed Coupling Utilizes palladium catalysts to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.comSynthesis of complex bi-aryl or heteroaryl-linked benzamide analogues.
Bioisosteric Replacement Substitution of atoms or groups with other atoms or groups that have similar properties to enhance desired activity or reduce toxicity. nih.govModification of the isobutyl or iodo moieties to fine-tune receptor binding and metabolic stability.

Deeper Mechanistic Elucidation of Biological Actions and Off-Target Effects

Understanding the precise molecular mechanisms through which this compound exerts its biological effects is paramount. Benzamide derivatives are known to interact with a wide array of biological targets, including enzymes and receptors. researchgate.netnih.gov

Future research should focus on:

Target Identification: Comprehensive screening against a panel of known benzamide targets, such as sigma receptors, carbonic anhydrases, and acetylcholinesterase, is necessary to identify primary binding partners. nih.govnih.gov For instance, radioiodinated benzamides have been developed as high-affinity ligands for sigma receptors, which are expressed in various tumor cells. nih.gov

Enzyme Inhibition Assays: Given that various benzamides act as enzyme inhibitors, it is crucial to evaluate the inhibitory potential of this compound against key enzymes implicated in disease, such as cyclooxygenase-2 (COX-2) or topoisomerase I (Topo I). nih.govnih.gov

Off-Target Profiling: A systematic evaluation of off-target effects is critical to predict potential side effects and ensure a favorable safety profile for any potential therapeutic candidate. This includes screening against a broad range of receptors, ion channels, and transporters.

Potential Biological Target ClassExamplesRationale for Investigation
Receptors Sigma-1 and Sigma-2 Receptors nih.govMany iodinated benzamide derivatives show high affinity for these receptors, which are implicated in neurological disorders and cancer. nih.govnih.gov
Enzymes Carbonic Anhydrase, Acetylcholinesterase (AChE), Cyclooxygenase-2 (COX-2) nih.govnih.govBenzamide scaffolds are present in numerous known enzyme inhibitors, suggesting a potential role in modulating enzymatic activity. nih.gov
Ion Channels Voltage-gated sodium or calcium channelsCertain CNS-active drugs with benzamide structures are known to modulate ion channel function.

Exploration of Novel Therapeutic Indications (Preclinical)

The structural features of this compound suggest it could be investigated for a variety of therapeutic applications, building on the known activities of related benzamide compounds. researchgate.netresearchgate.net

Potential preclinical research areas include:

Oncology: The presence of an iodine atom allows for potential development as a radiopharmaceutical for imaging or therapy, similar to other radioiodinated benzamides used to target tumors. nih.gov Additionally, benzamides have been investigated as dual inhibitors of targets relevant to cancer, such as COX-2 and Topoisomerase I. nih.gov

Neurodegenerative Diseases: Substituted benzamides have been explored as potential multi-target agents for Alzheimer's disease by inhibiting enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com

Metabolic Diseases: Benzamide derivatives have been developed as glucokinase activators for the potential treatment of type 2 diabetes. nih.gov Computational and synthetic studies in this area could guide the modification of this compound for this indication.

Anti-inflammatory and Analgesic Applications: The benzamide core is found in compounds with anti-inflammatory and analgesic properties, suggesting a potential avenue for investigation. researchgate.net

Integration of Artificial Intelligence and Machine Learning for Compound Design and Biological Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. nih.govijettjournal.org These computational tools can be powerfully applied to the study of this compound.

Key applications include:

Predictive Modeling: ML algorithms can be trained on existing datasets of benzamide compounds to predict the biological activity of novel analogues. acs.org Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can identify key molecular features required for activity. nih.gov

De Novo Design: Generative AI models can design entirely new benzamide analogues with desired properties, such as high target affinity and low predicted toxicity. actascientific.com This shrinks the vast chemical space that needs to be explored experimentally. acs.org

ADME/Toxicity Prediction: AI can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of new compounds early in the discovery process, helping to prioritize candidates with better drug-like characteristics and reducing late-stage failures. actascientific.com

AI/ML ApplicationDescriptionImpact on Research
Bioactivity Prediction Using ML models trained on known compound data to predict the activity of new molecules against specific targets. acs.orgresearchgate.netReduces the time and cost of initial screening by prioritizing the synthesis of the most promising compounds.
Generative Molecular Design Employing deep learning models to generate novel chemical structures optimized for desired properties. actascientific.comExpands the exploration of chemical space to identify novel and potent benzamide analogues.
ADME/T Prediction Forecasting pharmacokinetic and safety profiles using computational models. actascientific.comEnables early-stage deselection of compounds with unfavorable properties, improving the success rate of drug development.

Multidisciplinary Collaborations in Benzamide Research for Translational Science

Advancing a compound like this compound from a laboratory curiosity to a potential clinical candidate requires a concerted, multidisciplinary effort. Translational science aims to bridge the gap between preclinical discoveries and clinical applications ("bench to bedside"). gdddrjournal.com

Effective translation necessitates collaboration among:

Synthetic and Medicinal Chemists: To design and create novel analogues.

Computational Scientists: To apply AI/ML for predictive modeling and compound design. nih.gov

Pharmacologists and Biologists: To conduct in vitro and in vivo studies to determine efficacy and mechanism of action.

Regulatory Experts and Clinicians: To guide the development process through the necessary validation and clinical trial phases, ensuring that research efforts are aligned with clinical needs. youtube.com

Such collaborations are essential to accelerate the development pipeline, overcome challenges in drug development, and increase the likelihood of translating promising basic science discoveries into tangible therapeutic benefits. gdddrjournal.comdndi.org

Q & A

Basic Research Question

Methodological Answer:
The synthesis of this compound typically involves coupling 2-iodobenzoic acid with 2-methylpropylamine via carbodiimide-mediated amidation (e.g., EDCl/HOBt in DMF) . Key optimization parameters include:

  • Temperature : Room temperature (20–25°C) minimizes side reactions like hydrolysis.
  • Reaction Time : Extended durations (12–24 hours) ensure complete conversion.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%).

For iodination, electrophilic substitution using N-iodosuccinimide (NIS) in acetic acid is effective, with stoichiometric control to avoid polyiodination .

Q. Table 1: Synthesis Optimization Parameters

StepReagents/ConditionsKey Variables
Amide CouplingEDCl, HOBt, DMF, RT, 24 hCoupling agent ratio
IodinationNIS, AcOH, 50°C, 6 hNIS stoichiometry
PurificationSilica chromatography (EtOAc/Hex)Solvent polarity

Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Basic Research Question

Methodological Answer:

  • 1H/13C NMR : Assign chemical shifts for the iodine-substituted aromatic ring (δ 7.80–7.90 ppm for ortho protons) and isobutyl group (δ 1.99–3.50 ppm) .
  • LCMS : Confirm molecular weight (e.g., m/z = 331.1 [M+H]+) and purity (>98%) .
  • X-ray Crystallography : Resolve bond angles (C-I bond ~2.09 Å) and intermolecular interactions (e.g., hydrogen bonding) using SHELX for refinement .

Advanced Research Question

Methodological Answer:

  • SHELX : Refine high-resolution X-ray data to model thermal displacement parameters and anisotropic iodine atom positions. Use SHELXL for twinned crystal corrections .
  • Mercury : Visualize packing motifs (e.g., π-π stacking between benzamide rings) and quantify void spaces (<5% unit cell volume) .
  • Validation : Cross-check hydrogen bonding networks (e.g., N-H···O=C) against Cambridge Structural Database (CSD) entries.

What are the potential biological targets and mechanisms of action for this compound based on structurally related compounds?

Advanced Research Question

Methodological Answer:
Analogous iodobenzamides (e.g., 2-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide) inhibit necroptosis by targeting MLKL cysteine residues, blocking necrosome formation . For this compound:

  • Target Identification : Use SPR or ITC to measure binding affinity to kinases (e.g., RIPK1).
  • Mechanistic Studies : Perform cellular assays (e.g., TNF-α-induced necroptosis in HT-29 cells) with IC50 determination.

Q. Table 3: Bioactivity of Analogous Compounds

CompoundTargetIC50 (µM)Citation
2-Iodo-thiadiazolylbenzamideMLKL0.12
4-Chloro-N-(2-methylpropyl)benzamideEnzymes1.8

How can researchers address contradictions in reactivity data during substitution reactions of this compound?

Advanced Research Question

Methodological Answer:
Discrepancies in nucleophilic substitution outcomes (e.g., varying yields with amines vs. thiols) arise from steric hindrance from the isobutyl group. Strategies include:

  • Kinetic Studies : Monitor reaction progress via HPLC to identify intermediate species.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to compare activation energies for SNAr pathways.
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of smaller reagents .

What strategies optimize regioselectivity during iodination of benzamide derivatives?

Advanced Research Question

Methodological Answer:

  • Directing Groups : Introduce electron-withdrawing groups (e.g., -NO2) ortho to the amide to direct iodination .
  • Catalysts : Use Pd(OAc)2 with ligands (e.g., PPh3) for catalytic C-H activation .
  • Temperature Control : Low temperatures (−20°C) favor mono-iodination over di-iodination.

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